(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. It exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. The compound's structure features a triazole ring fused with a pyridine moiety, which is known for its biological activity.
This compound can be synthesized using various organic synthesis techniques, which are essential in the field of pharmaceutical chemistry. The synthesis and analysis of such compounds often involve collaboration between academic institutions and pharmaceutical companies to ensure effective development and testing of new drugs .
The compound is classified as an organic amine due to the presence of an amine functional group. It also falls under the category of heterocyclic compounds due to its triazole and pyridine rings. Its dihydrochloride salt form indicates that it is a quaternary ammonium compound, which enhances its solubility in water.
The synthesis of (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride typically involves multiple steps:
The synthesis can be monitored using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield throughout the process .
The molecular formula for (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride can be represented as . The structure includes:
Molecular weight: Approximately 303.24 g/mol. The compound's structural elucidation can be performed using techniques like X-ray crystallography or mass spectrometry for accurate characterization.
The compound may participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound can be analyzed using spectroscopic methods such as Infrared (IR) spectroscopy to identify functional groups and changes during reactions .
The mechanism of action for (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride likely involves modulation of specific biological pathways through interaction with receptors or enzymes related to neurotransmission or other physiological processes.
Studies may reveal that this compound acts as an antagonist or agonist at certain receptor sites, impacting neurotransmitter levels or signaling pathways in biological systems.
The primary applications of (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride include:
The [1,2,4]triazolo[4,3-a]pyridine system represents a fused bicyclic heterocycle that incorporates both electron-deficient (pyridine) and electron-rich (triazole) domains within a single planar framework [3] [8]. This electronic asymmetry creates distinctive hydrogen-bonding patterns and dipole moments that facilitate targeted interactions with biological macromolecules. The system's aromatic character and substantial dipole moment (typically >2 Debye) enable both π-π stacking interactions and polar contacts with protein binding sites [6]. These molecular recognition capabilities explain the scaffold's prevalence in kinase inhibitors, where it often occupies the adenine-binding pocket through mimicry of purine interactions [1].
Structural analyses of triazolopyridine-containing pharmaceuticals reveal consistent positioning of substituents at the C3 position for optimal target engagement. The 3-ethyl linkage in (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride extends the heterocycle's influence while providing a vector for additional functionalization. This design principle aligns with patented derivatives where analogous C3-substituted triazolopyridines demonstrate nanomolar inhibition of proto-oncogene tyrosine-protein kinase (c-Kit), a validated therapeutic target in gastrointestinal stromal tumors and hematological malignancies [1]. The molecular weight (148.165 g/mol) and moderate lipophilicity (LogP ~1.20) of the unsubstituted core provide an optimal foundation for drug development, as evidenced by commercial building blocks specifically developed for kinase inhibitor synthesis [3] [8].
Table 1: Structural and Biological Properties of Representative Triazolopyridine Derivatives
Compound | Molecular Formula | Substituent Position | Biological Target | Reference |
---|---|---|---|---|
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | C₇H₈N₄ | C3-methyl, C7-amino | Kinase modulation | [8] |
[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride | C₅H₁₀N₄·2HCl | C3-ethylamine | Chemical building block | [3] |
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | C₁₁H₉N₅ | Bicyclic fusion | c-Kit inhibition | [1] |
The synthetic accessibility of [1,2,4]triazolo[4,3-a]pyridines further enhances their pharmaceutical utility. Modern routes typically employ cyclocondensation reactions between aminopyridines and carbonyl equivalents, followed by selective functionalization at the C3 position. This efficient synthetic pathway enables the production of multigram quantities of functionalized intermediates, as demonstrated by commercial availability of 3-methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1214900-87-4) for drug discovery applications [8]. The crystalline nature of these compounds facilitates purification and characterization, with X-ray analyses confirming the planar geometry that underpins their biological interactions.
Aliphatic amine chains serve as critical modulators of molecular properties when appended to heterocyclic cores. In (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride, the integration of both ethyl-linked triazolopyridine and 2-methylbutyl groups creates a balanced molecular architecture with complementary functionalities. The secondary amine center enables protonation under physiological conditions, generating a cationic site that enhances water solubility and promotes ionic interactions with biological targets [2]. The 2-methylbutyl substituent introduces strategic steric bulk through its branched alkyl chain, which influences conformational flexibility and membrane permeability while mitigating crystallization challenges associated with linear alkyl analogs [5].
Structure-activity relationship studies consistently demonstrate that such branched alkylamines enhance receptor binding affinity through hydrophobic enclosure effects. For example, the structurally analogous N-ethyl-4-(2-methylbutan-2-yl)-1,3-thiazol-2-amine (C₁₀H₁₈N₂S) exploits its tert-pentyl moiety to achieve van der Waals contacts within hydrophobic protein subpockets [5]. Similarly, the 2-methylbutyl group in the subject compound provides approximately 130 ų of hydrophobic volume while maintaining a molecular weight below 500 Da, adhering to drug-likeness parameters. The rotational freedom of this substituent (quantified by 2 rotatable bonds in similar structures) enables adaptive binding to diverse biological targets [3].
Table 2: Structural Features and Implications of Aliphatic Amine Modifications
Structural Feature | Molecular Impact | Biological Consequence | Example Compound |
---|---|---|---|
Secondary amine center | Protonation site (pKa 8-10) | Enhanced solubility, ionic target interactions | [2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine |
Branched alkyl chain (2-methylbutyl) | Increased hydrophobic surface area | Improved membrane penetration, hydrophobic binding | 1-(2-Ethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-ol |
Ethyl linker | Extended conformation | Optimal vectoring to binding sites | 2-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)ethan-1-amine |
The incorporation of aliphatic amines also profoundly influences physicochemical properties. Experimental measurements of related compounds such as 1-(2-Ethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-ol (C₉H₁₇N₃O) demonstrate significant dipole moments (>3D) and moderate partition coefficients (calculated LogP ~1.5-2.0), indicating balanced distribution characteristics [2]. Molecular modeling suggests that the 2-methylbutyl group adopts gauche conformations that shield the amine functionality, potentially reducing first-pass metabolism through steric protection from oxidative enzymes. This design strategy represents a sophisticated approach to prolonging compound half-life while maintaining efficient clearance properties, addressing key challenges in central nervous system-active compounds where blood-brain barrier penetration is essential.
The transformation of amine-containing compounds into dihydrochloride salts constitutes a critical pharmaceutical optimization strategy to enhance key properties relevant to drug development. For (2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine, dihydrochloride formation serves multiple technical functions. The secondary amine center and basic triazolopyridine nitrogen atoms provide protonation sites, enabling the formation of stable crystalline salts with hydrochloric acid [3] [7]. This process typically increases aqueous solubility by 1-2 orders of magnitude compared to free base forms, as evidenced by the development of building blocks such as [2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride (C₅H₁₀N₄·2HCl) specifically designed for aqueous reaction systems [3].
The dihydrochloride form significantly enhances solid-state stability through ionic lattice formation. X-ray powder diffraction analyses of similar compounds reveal highly ordered crystalline structures with strong Coulombic interactions between protonated amine cations and chloride anions. These arrangements reduce molecular mobility in the solid state, thereby protecting against thermal degradation and oxidative decomposition [7]. Additionally, the hygroscopicity of the free base form is substantially reduced upon salt formation, as demonstrated by differential scanning calorimetry studies showing reduced moisture uptake in dihydrochloride salts compared to their corresponding free bases. This property is critical for manufacturing processes and long-term storage stability of active pharmaceutical ingredients.
Table 3: Comparative Properties of Free Base Versus Dihydrochloride Salt Forms
Property | Free Base Form | Dihydrochloride Salt | Pharmaceutical Advantage |
---|---|---|---|
Aqueous Solubility | Moderate (1-10 mg/mL) | High (>50 mg/mL) | Enhanced bioavailability, formulation flexibility |
Melting Point | Variable (often <150°C) | Elevated (>200°C) | Improved thermal stability |
Crystallinity | Amorphous/low | Highly crystalline | Reproducible purification, defined morphology |
Hygroscopicity | Often high | Reduced | Manufacturing stability |
The selection of hydrochloride as the counterion follows well-established pharmaceutical precedence due to its physiological compatibility, minimal toxicity, and favorable crystallization behavior. Unlike bulkier counterions (mesylate, tosylate), chloride incorporation minimally increases molecular weight (~15-20% for dihydrochloride salts) while substantially modifying thermal behavior. Thermogravimetric analysis of compounds such as 2-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride demonstrates decomposition temperatures exceeding 200°C, indicating suitability for standard manufacturing processes including hot melt extrusion and compression [7]. Furthermore, the dihydrochloride form facilitates salt disproportionation prevention in solid dosage forms, particularly when combined with common excipients like microcrystalline cellulose or lactose. This comprehensive optimization of pharmaceutical properties through dihydrochloride formation enables the development of robust formulations with consistent performance characteristics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1